molecular formula C5H11ClN2O B6250497 (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride CAS No. 956109-55-0

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B6250497
CAS No.: 956109-55-0
M. Wt: 150.6
InChI Key:
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Description

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered lactams containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered lactam with a nitrogen atom.

    N-methylpyrrolidine: A methylated derivative of pyrrolidine.

    3-amino-2-pyrrolidinone: A similar compound with an amino group at the 3-position.

Uniqueness

(3S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

956109-55-0

Molecular Formula

C5H11ClN2O

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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